molecular formula C24H26N2O3 B2826990 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 561012-00-8

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2826990
CAS No.: 561012-00-8
M. Wt: 390.483
InChI Key: DXHZVHPPJPNPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.
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Scientific Research Applications

Anti-proliferative and Molecular Docking Studies

Compounds structurally related to "4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one" have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines, including human breast cancer cells (MCF-7) and human embryonic kidney cells (HEK293). These studies suggest that modifications to the chromene and quinoline moieties can enhance anti-proliferative activities. Molecular docking studies also indicate good binding affinity with Bcl-2 protein, highlighting the potential for cancer therapeutics (Parveen et al., 2017).

Antimicrobial Activities

Derivatives of the compound have shown significant antimicrobial activities. This includes work on novel 1,2,4-triazole derivatives and their efficacy against various microbial strains, suggesting potential applications in combating infectious diseases (Bektaş et al., 2007).

Anti-inflammatory and Antimicrobial Agent

Piperazine derivatives of the compound have been prepared and screened for their anti-inflammatory and antimicrobial activities. These studies reveal that certain derivatives can significantly inhibit pro-inflammatory cytokines (TNF-α and IL-6) and possess potent antimicrobial properties, underscoring their potential for developing new anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).

Crystal Structure and Anti-ischemic Activity

Investigations into the crystal structure of related cinnamide derivatives have demonstrated not only the detailed molecular arrangement but also their effective activities against neurotoxicity induced by glutamine in PC12 cells, suggesting possible neuroprotective applications. Moreover, one compound showed a protective effect on cerebral infarction, indicating potential use in stroke prevention or treatment (Zhong et al., 2018).

Antibacterial Study of Piperazine Linked Methylene-bis-Coumarins

A study focusing on novel piperazine-linked methylene-bis-coumarins revealed potent inhibitory activity against human pathogenic strains, highlighting the versatility of the core chemical structure for antibacterial applications (Nagaraj et al., 2019).

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-21-7-5-20(6-8-21)26-11-9-25(10-12-26)16-19-15-24(27)29-23-14-18-4-2-3-17(18)13-22(19)23/h5-8,13-15H,2-4,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHZVHPPJPNPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.